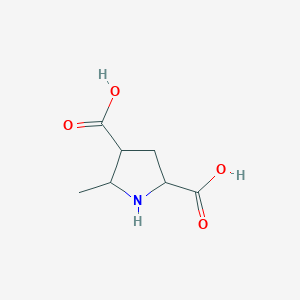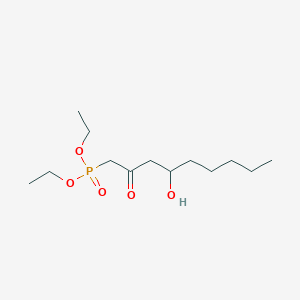
1-Diethoxyphosphinyl-4-hydroxynonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphinyl-4-hydroxynonan-2-one, also known as DIPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DIPN is a phosphinic acid derivative that has been found to exhibit potent biological activity.
Mécanisme D'action
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). HMG-CoA reductase is an enzyme that is involved in the synthesis of cholesterol in the body. By inhibiting this enzyme, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one can reduce the levels of cholesterol in the body, which has been linked to the prevention of various diseases, including cancer.
Effets Biochimiques Et Physiologiques
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of cholesterol in the body, which can help prevent the development of cardiovascular diseases. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit anti-inflammatory activity, which can help reduce the risk of various chronic diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the final product can be obtained in moderate to high yields. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent biological activity, making it an attractive compound for scientific research. However, there are also some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. One of the most significant directions is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research on the mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to fully understand its biological activity. Finally, research on the potential side effects of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various scientific research applications, including cancer research. While there are some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments, its potential as a potent biological agent makes it an attractive compound for further research.
Méthodes De Synthèse
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is synthesized through a multi-step process that involves the reaction of 4-bromo-1-nonanone with diethyl phosphite. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce the final product, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. The synthesis method is relatively straightforward, and the final product can be obtained in moderate to high yields.
Applications De Recherche Scientifique
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been extensively studied for its biological activity and has shown promising results in various scientific research applications. One of the most significant applications of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent anti-cancer activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
Numéro CAS |
113848-00-3 |
|---|---|
Nom du produit |
1-Diethoxyphosphinyl-4-hydroxynonan-2-one |
Formule moléculaire |
C13H27O5P |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
Clé InChI |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
SMILES canonique |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
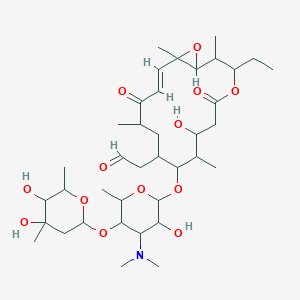
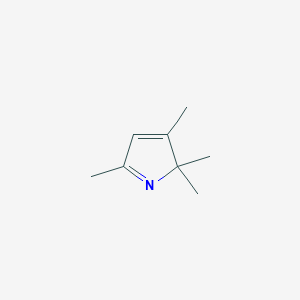

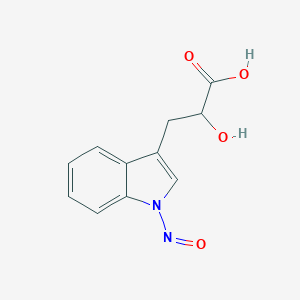
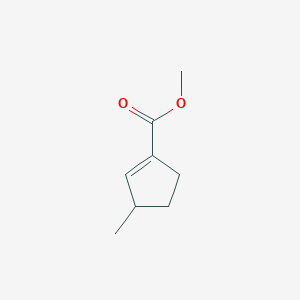
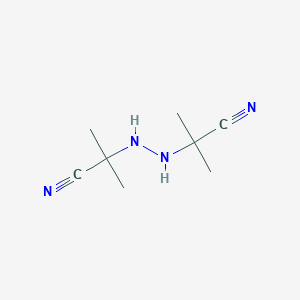
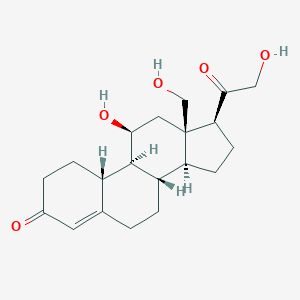
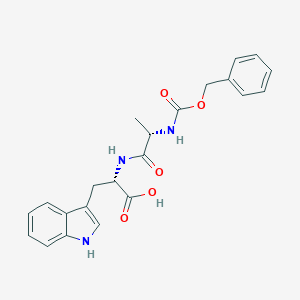
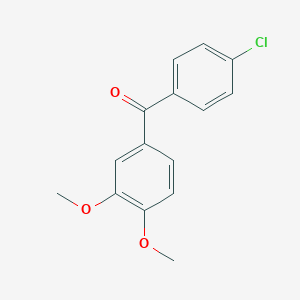
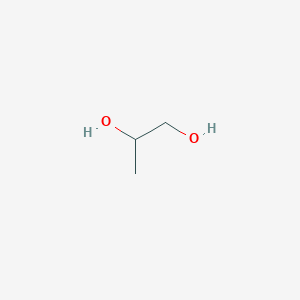
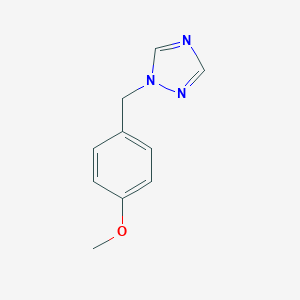
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
